molecular formula C19H15D10NS B1164443 Benocyclidine-d10

Benocyclidine-d10

Cat. No.: B1164443
M. Wt: 309.5
InChI Key: RGSVXQJPSWZXOP-PGAPGPTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benocyclidine-d10 (CAS: 112726-66-6) is a deuterated analog of benocyclidine, a heterocyclic compound with the molecular formula C₁₉H₁₅D₁₀NS and a molecular weight of 309.5 g/mol . Its deuterated structure replaces ten hydrogen atoms with deuterium, a modification often employed to enhance metabolic stability in pharmacokinetic studies .

Key properties include:

  • Physical State: Solid with a characteristic odor .
  • Mechanism of Action: Binds to dopamine receptors, inhibits cocaine metabolism in rat liver microsomes, and reduces radioactive benzene uptake in preclinical models .

Properties

Molecular Formula

C19H15D10NS

Molecular Weight

309.5

InChI Key

RGSVXQJPSWZXOP-PGAPGPTOSA-N

Appearance

Assay:≥99% deuterated forms (d1-d10)A crystalline solid

Synonyms

BCT-d10;  Benzothiophenylcyclohexylpoperidine-d10;  GK 13-d10;  BTCP-d10

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Non-Deuterated Benocyclidine (BTCP)

Benocyclidine (BTCP), the non-deuterated parent compound, shares the core structure 1-(1-benzo[b]thien-2-ylcyclohexyl)piperidine but lacks deuterium substitution. Key differences include:

Parameter Benocyclidine-d10 Hypothetical Benocyclidine (BTCP)
Molecular Formula C₁₉H₁₅D₁₀NS C₁₉H₂₅NS
Molecular Weight 309.5 g/mol ~299.5 g/mol
Metabolic Stability Enhanced (due to deuterium) Likely lower
Research Applications Cancer therapy (dopamine binding) Neuropharmacology (NMDA antagonism)*

Functional Analogs: Dopamine Receptor-Targeting Compounds

This compound’s proposed mechanism of dopamine receptor binding distinguishes it from other cancer therapeutics:

  • Standard Chemotherapeutics (e.g., 5-Fluorouracil): Target DNA synthesis pathways, unlike this compound’s receptor-based approach .
  • Dopamine Agonists (e.g., Bromocriptine): Used in prolactinomas but lack documented efficacy in colorectal cancer .

Deuterated Pharmaceuticals

Deuterated drugs like Deutetrabenazine (for Huntington’s disease) share this compound’s strategy of deuterium-enhanced metabolic stability. However, this compound’s application in oncology remains investigational .

Key Research Insights

  • Metabolic Effects : Inhibits cocaine metabolism in rat liver microsomes, suggesting CYP enzyme interaction .
  • Locomotor Activity : Demonstrates stimulatory effects in preclinical models, a trait shared with some psychoactive arylcyclohexylamines .

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